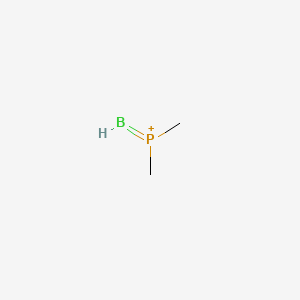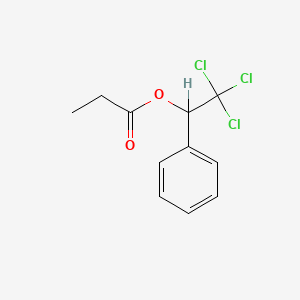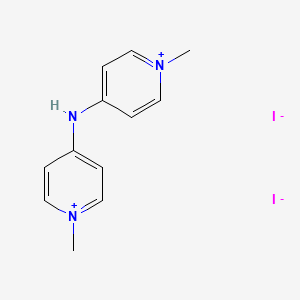
4,4'-Imino-bis-(1-methyl)pyridinium diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Imino-bis-(1-methyl)pyridinium diiodide is a quaternary ammonium compound known for its unique chemical properties and applications This compound is characterized by the presence of two pyridinium rings connected by an imino group, with each pyridinium ring bearing a methyl group The diiodide counterions balance the positive charges on the pyridinium nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Imino-bis-(1-methyl)pyridinium diiodide typically involves the reaction of 4,4’-Imino-bis-(1-methyl)pyridine with iodine. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under controlled temperature and pressure conditions. The reaction proceeds via the formation of an intermediate, which subsequently reacts with iodine to form the final product.
Industrial Production Methods
Industrial production of 4,4’-Imino-bis-(1-methyl)pyridinium diiodide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4,4’-Imino-bis-(1-methyl)pyridinium diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form radical cations.
Reduction: It can be reduced in aqueous solutions to form radical cations at specific potentials.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Radical cations are the major products.
Reduction: Radical cations are also formed during reduction.
Substitution: The major products depend on the nucleophile used, resulting in various substituted pyridinium compounds.
Scientific Research Applications
4,4’-Imino-bis-(1-methyl)pyridinium diiodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: It is being investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4’-Imino-bis-(1-methyl)pyridinium diiodide involves its interaction with molecular targets, such as enzymes and cellular membranes. The compound can disrupt cellular processes by interfering with enzyme activity or membrane integrity. The pathways involved include oxidative stress and disruption of electron transport chains.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Imino-bis-(1-methyl)pyridinium dichloride
- 4,4’-Imino-bis-(1-methyl)pyridinium dibromide
- 4,4’-Imino-bis-(1-methyl)pyridinium difluoride
Uniqueness
4,4’-Imino-bis-(1-methyl)pyridinium diiodide is unique due to its specific counterions (iodide), which confer distinct chemical and physical properties compared to its analogs with different halide counterions. The iodide ions can influence the compound’s solubility, reactivity, and biological activity, making it suitable for specific applications where other halide analogs may not be as effective.
Properties
Molecular Formula |
C12H15I2N3 |
|---|---|
Molecular Weight |
455.08 g/mol |
IUPAC Name |
1-methyl-N-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium-4-amine;diiodide |
InChI |
InChI=1S/C12H14N3.2HI/c1-14-7-3-11(4-8-14)13-12-5-9-15(2)10-6-12;;/h3-10H,1-2H3;2*1H/q+1;;/p-1 |
InChI Key |
UGWWSFYNOMKPLO-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC=C(C=C1)NC2=CC=[N+](C=C2)C.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1-Naphthyl)-2-[(2-nitro-P-tolyl)azo]-3-oxo-3-phenylpropionamide](/img/structure/B13747428.png)
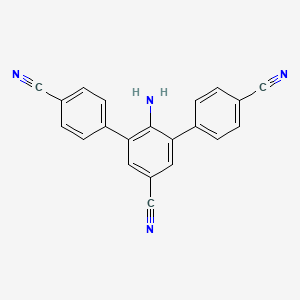
![disodium;3-[16-[[6-amino-2-[[5-amino-2-[(2-amino-3-methylbutanoyl)amino]-5-oxopentanoyl]amino]hexanoyl]amino]-10-(3-amino-3-oxopropyl)-33-(2-carboxylatoethyl)-7-[[1-[[1-[[1-(1,3-dicarboxypropylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]-3,13,20,22,28,34,40-heptamethyl-9,12,15-trioxo-4,5,18,19-tetrathia-8,11,14,24,26,31,36,39,41-nonaza-38,42-diazanidahexacyclo[21.15.1.12,37.127,30.132,35.021,25]dotetraconta-1,21,23(39),24,26,28,30,32(41),33,35,37(40)-undecaen-29-yl]propanoate;iron(2+)](/img/structure/B13747437.png)

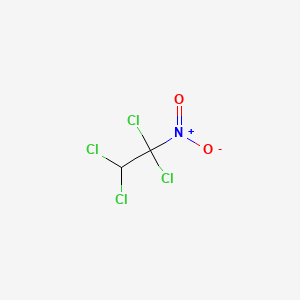

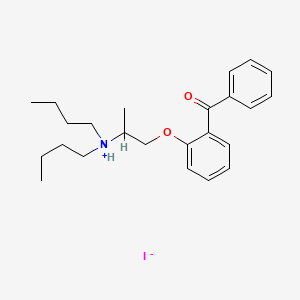
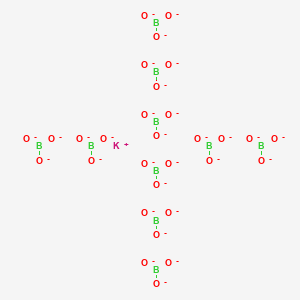
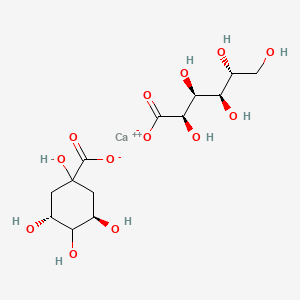
![Bis-[3-isopropyl-4-methoxyphenyl]iodonium](/img/structure/B13747473.png)
